(R)-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate
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Overview
Description
“®-tert-Butyl 1-(3-nitropyridine-2-yl)pyrrolidine-3-ylcarbamate” is a chemical compound with the molecular formula C14H20N4O4 . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular weight of this compound is 308.338 . For more detailed structural information, you may need to refer to spectral data or crystallographic studies, which I currently do not have access to.Scientific Research Applications
Synthesis and Characterization of Polypyridine–Imides
A study involved the synthesis of aromatic diamine monomers containing pyridine heterocyclic groups and tert-butyl substituents, which led to the development of poly(pyridine–imide)s with excellent thermal stability and solubility. These materials have potential applications in high-performance polymers due to their good solubility in polar solvents and high thermal stability, which is enhanced by the presence of tert-butyl groups and rigid triphenylpyridine units (Yunhua Lu et al., 2014).
Advanced Oxidation Processes
The synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs, which include a tert-butyl group, have shown significant antitumor activity. This research highlights the potential of incorporating the tert-butyl group in the design of new molecular frameworks for therapeutic applications (Catalin V. Maftei et al., 2013).
Nitroxide Radicals for Biomedical Research
The synthesis of highly strained nitroxides, including compounds with tert-butyl groups, demonstrates their utility in biophysical and biomedical research due to their resistance to chemical reduction. These compounds are useful as molecular probes and labels, with their redox properties significantly influenced by electronic and steric effects of the substituents, including the tert-butyl group (I. Zhurko et al., 2020).
Enantioselective Synthesis
The practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy showcases the versatility of tert-butyl-substituted compounds in enantioselective synthesis. This process highlights the potential for developing chiral compounds with high enantioselectivity and yield, beneficial for pharmaceutical and chemical industries (John Y. L. Chung et al., 2005).
Photochemical Synthesis
Research on the photochemical synthesis of polypyridine ruthenium(II) complexes containing different monodentate ligands, including tert-butyl groups, highlights the role of these compounds in the development of new materials for photochemical applications. The study demonstrates the selective ligand interchange and stability of the Ru(terpy)(phen) core under irradiation, underscoring the importance of tert-butyl groups in enhancing the properties of photochemically active compounds (S. Bonnet et al., 2003).
Safety and Hazards
According to the Safety Data Sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes into contact with skin or eyes, it should be rinsed cautiously with water . In case of ingestion, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell .
Properties
IUPAC Name |
tert-butyl N-[(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4/c1-14(2,3)22-13(19)16-10-6-8-17(9-10)12-11(18(20)21)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3,(H,16,19)/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXNCGRUHMYCFX-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2=C(C=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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